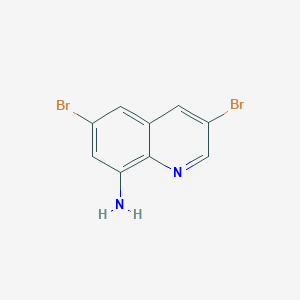
3,6-Dibromoquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromoquinolin-8-amine is a brominated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and are used in various pharmaceutical and chemical applications
准备方法
Synthetic Routes and Reaction Conditions
3,6-Dibromoquinolin-8-amine can be synthesized through the bromination of 8-aminoquinoline. The process typically involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions are carefully controlled to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
化学反应分析
Types of Reactions
3,6-Dibromoquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinoline derivatives .
科学研究应用
3,6-Dibromoquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 3,6-Dibromoquinolin-8-amine involves its interaction with specific molecular targets. The bromine atoms enhance its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and biological context .
相似化合物的比较
Similar Compounds
3,6-Dichloroquinolin-8-amine: Similar in structure but with chlorine atoms instead of bromine.
8-Aminoquinoline: The parent compound without halogen substitution.
5,7-Dibromoquinolin-8-amine: Another brominated derivative with bromine atoms at different positions.
Uniqueness
3,6-Dibromoquinolin-8-amine is unique due to the specific positioning of the bromine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C9H6Br2N2 |
|---|---|
分子量 |
301.96 g/mol |
IUPAC 名称 |
3,6-dibromoquinolin-8-amine |
InChI |
InChI=1S/C9H6Br2N2/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H,12H2 |
InChI 键 |
YNWSMOMPGLSYJJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



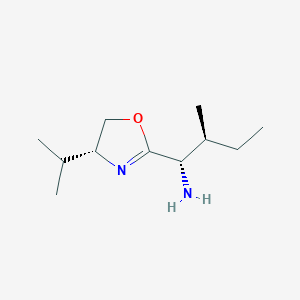
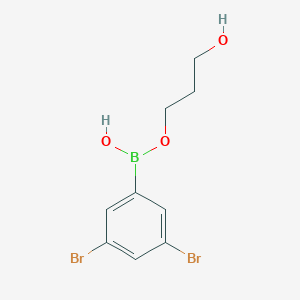
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)
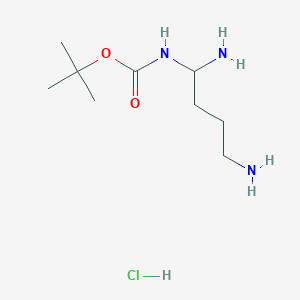
![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)

![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
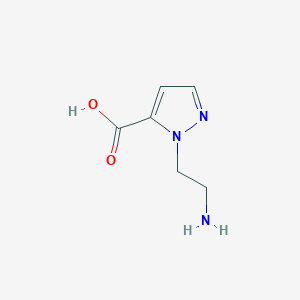
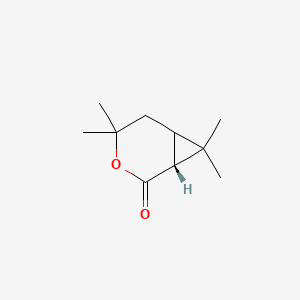
![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
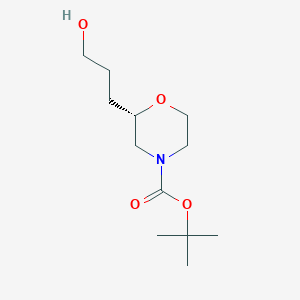
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)
